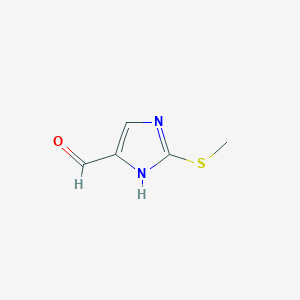

2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde

Description

2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde is an imidazole derivative characterized by a methylsulfanyl (-SMe) substituent at position 2 and a carbaldehyde (-CHO) group at position 5. Its molecular formula is C₆H₈N₂OS, with a molecular weight of 156.21 g/mol . The compound’s structure combines the aromatic heterocyclic core of imidazole with functional groups that confer unique reactivity. The methylsulfanyl group is electron-donating due to sulfur’s lone pairs, while the aldehyde moiety enhances electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

2-methylsulfanyl-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C5H6N2OS/c1-9-5-6-2-4(3-8)7-5/h2-3H,1H3,(H,6,7) |

InChI Key |

VXHKRSFGTWKSCY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(N1)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

A common starting material is 4-methyl-1H-imidazole-5-carbaldehyde or its derivatives, which can be selectively alkylated or functionalized to introduce the methylsulfanyl group. Alkylation reactions typically use methyl iodide or methyl sulfide sources in the presence of strong bases such as sodium hydride (NaH) to generate the nucleophilic imidazole anion.

Methylsulfanyl Group Introduction

The methylsulfanyl group (-SCH3) can be introduced via nucleophilic substitution or thiolation reactions, often involving:

- Reaction of the imidazole ring with methylthiolating agents or methyl iodide in the presence of a sulfur source.

- Use of sodium hydrosulfide or other thiolate salts to generate the methylsulfanyl substituent at the 2-position.

The reaction conditions typically include:

- Dry solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Inert atmosphere (nitrogen or argon) to prevent oxidation of thiol groups.

- Controlled temperature to avoid side reactions.

Aldehyde Group Installation

The aldehyde group at the 5-position is usually introduced by:

- Formylation reactions such as the Vilsmeier-Haack reaction, which uses POCl3 and DMF to formylate the imidazole ring at the 5-position.

- Alternatively, starting from 5-formylimidazole derivatives allows direct functionalization at other positions.

Representative Synthetic Route (Literature-Based)

From the detailed research by Orhan et al. (2019), a related imidazole carbaldehyde derivative was synthesized via:

- Deprotonation of 4-methyl-5-imidazole carbaldehyde with sodium hydride in dry THF.

- Subsequent methylation using methyl iodide to obtain 1,4-dimethyl-imidazole-5-carbaldehyde.

- For methylsulfanyl substitution at the 2-position, similar nucleophilic substitution with methylthiolate sources would be employed.

Though the exact procedure for 2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is less commonly reported, the analogous approach involves:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-methyl-1H-imidazole-5-carbaldehyde, NaH, THF | Deprotonation of imidazole N-H |

| 2 | Methylthiolate source (e.g., NaSCH3) | Introduction of methylsulfanyl at C-2 |

| 3 | Work-up and purification | Isolation of this compound |

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) is employed to confirm the substitution pattern and purity of the product.

- Infrared (IR) Spectroscopy is used to verify functional groups, especially the aldehyde C=O stretch.

- Mass Spectrometry (MS) confirms molecular weight and structure.

- Column Chromatography on silica gel with ethyl acetate/hexane mixtures is commonly used for purification.

- Thin Layer Chromatography (TLC) monitors reaction progress.

Research Outcomes and Yields

- Alkylation reactions on imidazole carbaldehydes typically yield 40-60% of the desired product after purification.

- The methylsulfanyl substitution step is sensitive to reaction conditions, with yields depending on the thiolate source and temperature control.

- Industrial methods emphasize stable intermediates and avoidance of hazardous by-products, improving scalability and safety.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions / Reagents | Notes |

|---|---|---|

| Starting material | 4-methyl-1H-imidazole-5-carbaldehyde | Commercially available or synthesized |

| Base for deprotonation | Sodium hydride (NaH) | Dry THF or DMF solvent, inert atmosphere |

| Methylsulfanyl source | Sodium methylthiolate (NaSCH3) or methyl iodide + sulfur source | Requires inert atmosphere |

| Temperature | 0 to 25 °C | Controlled to prevent side reactions |

| Reaction time | 5 to 20 hours | Depends on scale and reagents |

| Purification | Column chromatography (ethyl acetate/hexane) | Yields 40-60% |

| Analytical methods | NMR, IR, MS, TLC | Confirm structure and purity |

The preparation of this compound involves nucleophilic substitution and alkylation strategies starting from imidazole carbaldehyde derivatives. The key steps include selective deprotonation of the imidazole ring, introduction of the methylsulfanyl group under inert conditions, and purification by chromatographic methods. Industrially relevant methods focus on stable intermediates and environmentally safer procedures. Analytical characterization ensures the structural integrity and purity of the product.

This synthesis is well-established in heterocyclic and medicinal chemistry contexts, providing a valuable building block for further pharmaceutical and biochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, and halides can be used to substitute the methylsulfanyl group under appropriate conditions.

Major Products Formed

Oxidation: 2-(Methylsulfanyl)-1H-imidazole-5-carboxylic acid.

Reduction: 2-(Methylsulfanyl)-1H-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Chemistry 2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde is used as an intermediate in synthesizing complex organic molecules and as a building block for creating heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution. Oxidation can yield corresponding carboxylic acids or sulfoxides, while reduction converts the carbaldehyde group to an alcohol. The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

- Biology This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

- Medicine Research is being conducted to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

- Industry It is used in developing specialty chemicals and materials with unique properties.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: Oxidation can form corresponding carboxylic acids or sulfoxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

These reactions commonly use acidic or basic catalysts, with varying temperatures and solvents like dichloromethane or ethanol. Major products include alcohols, carboxylic acids, and substituted imidazoles.

Antimicrobial Activity

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The methylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde with structurally analogous imidazole derivatives, focusing on substituents, physical properties, and applications:

Key Observations:

Fluorinated derivatives (e.g., 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde) exhibit improved pharmacokinetic properties due to fluorine’s electronegativity and metabolic stability .

Thermal Stability: 2-Methyl-1H-imidazole-4-carbaldehyde has a notably higher melting point (165°C) than other aldehydes, likely due to stronger intermolecular interactions in its crystal lattice .

Electronic Properties :

- The trifluoromethyl group in 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde significantly lowers pKa (predicted 1.47), making it more acidic than the target compound .

Synthetic Utility :

- Aldehyde-containing imidazoles are widely used as precursors for Schiff base formation, metal-organic frameworks (MOFs), and heterocyclic expansions .

Biological Activity

2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family, notable for its unique structure that includes a methylsulfanyl group and a carbaldehyde functional group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and antifungal domains.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂OS. Its five-membered heterocyclic structure, characterized by nitrogen atoms at non-adjacent positions, contributes to its reactivity and biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies suggest that compounds with similar structures can interact with biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activities.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Significant inhibition |

Cytotoxicity Studies

Cytotoxicity assays have been performed using human skin fibroblast cells (HFF-1) to evaluate the safety profile of this compound. In vitro studies demonstrated that at lower concentrations (39-78 µg/mL), the compound maintained high cellular metabolic activity (>80% viability). However, higher concentrations (>313 µg/mL) resulted in reduced cell viability .

Table 2: Cytotoxicity Results on HFF-1 Cells

The biological activity of this compound is hypothesized to involve its interaction with enzyme active sites or receptor sites, leading to inhibition or modulation of their functions. The presence of the methylsulfanyl and carbaldehyde groups enhances its binding affinity to these targets, making it a candidate for further pharmacological studies.

Case Studies

In recent research, various derivatives of imidazole have been synthesized and evaluated for their biological activities. For instance, a study highlighted the synthesis of novel imidazole derivatives that exhibited potent antimicrobial properties against several pathogenic microbes. The findings indicated that structural modifications could significantly influence biological activity .

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde?

Methodological Answer: Synthesis requires precise control of reaction parameters. For analogous imidazole derivatives, optimal conditions include:

- Solvent : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) are preferred for facilitating cyclization and formylation .

- Temperature : Reactions are typically conducted at 50–80°C to balance reaction rate and side-product formation .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may enhance sulfanyl group incorporation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the aldehyde-functionalized product .

Q. Example Protocol Table :

| Step | Parameter | Condition | Reference |

|---|---|---|---|

| 1 | Solvent | Dichloromethane | |

| 2 | Temperature | 60°C, reflux | |

| 3 | Catalyst | ZnCl₂ (0.1 equiv) | |

| 4 | Reaction Time | 6–8 hours |

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic shifts:

- Aldehyde proton: δ 9.8–10.2 ppm (singlet) .

- Methylsulfanyl group: δ 2.5–2.7 ppm (singlet) .

- ¹³C NMR : Confirm carbonyl (δ ~190 ppm) and imidazole ring carbons (δ 120–150 ppm) .

- X-ray Crystallography :

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental (NMR, X-ray) and computational (DFT-predicted) bond lengths/angles. Discrepancies >5% suggest model inaccuracies .

- Impurity Analysis : Use HPLC-MS to detect byproducts that may skew spectral interpretations .

- Dynamic Effects : Account for solvent interactions or tautomerism in DFT calculations (e.g., via COSMO solvation models in ADF software) .

Q. What computational methods predict the reactivity of the aldehyde group in this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

- Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Prioritize binding poses with hydrogen bonding between the aldehyde and active-site residues .

Q. How to analyze the thermal stability and polymorphism of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) :

- Heating rate: 10°C/min under N₂.

- Endothermic peaks indicate melting points; exothermic events suggest decomposition .

- Thermogravimetric Analysis (TGA) :

- Monitor mass loss at 200–300°C to assess thermal degradation .

- Polymorphism Screening :

- Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and compare XRD patterns .

Q. What strategies mitigate oxidation of the methylsulfanyl group during storage?

Methodological Answer:

- Storage Conditions :

- Use amber vials under inert gas (Ar/N₂) at –20°C .

- Stabilizers :

- Quality Control :

- Monitor purity via HPLC-UV (λ = 254 nm) monthly .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay Standardization :

- Replicate experiments under identical conditions (e.g., cell line, IC₅₀ protocols) .

- Metabolite Profiling :

- Use LC-MS/MS to identify degradation products that may influence activity .

- Target Validation :

- Perform siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.